3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline involves multiple steps, typically starting with the preparation of the pyrazoloquinoline core. One common synthetic route includes:
Suzuki–Miyaura Coupling: This step involves the coupling of a boronic acid derivative with a halogenated pyrazoloquinoline under palladium catalysis to form the desired pyrazoloquinoline core.
Minisci C–H Alkylation: This reaction introduces the 2-methoxybenzyl group to the pyrazoloquinoline core using a radical-mediated alkylation process.
Oxidation Heck Coupling:
Chemical Reactions Analysis
3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used as a fluorescent probe to selectively recognize and bind to G-quadruplex structures in DNA, which are important in gene regulation and cancer biology.
Chemical Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, it selectively binds to the c-MYC promoter G-quadruplex, stabilizing its structure and inhibiting the transcription of the c-MYC oncogene . This interaction disrupts the proliferation of cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline include:
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound is a key intermediate in the synthesis of pitavastatin, a cholesterol-lowering agent.
Trifluoromethyl-containing pyrazoloquinolines:
The uniqueness of this compound lies in its specific structural features and its ability to selectively interact with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-7-12-22-20(13-16)25-21(24(27-28-25)17-8-10-19(26)11-9-17)15-29(22)14-18-5-3-4-6-23(18)30-2/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFPWMJJOFPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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